molecular formula C22H26N2O2 B12459305 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide

Cat. No.: B12459305
M. Wt: 350.5 g/mol
InChI Key: NEEFWAQQVLZYKK-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide typically involves the reaction of 2,6-dimethylaniline with cyclohexyl isocyanate to form the intermediate N-(2,6-dimethylphenyl)cyclohexylcarbamate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-16-10-9-11-17(2)19(16)23-21(26)22(14-7-4-8-15-22)24-20(25)18-12-5-3-6-13-18/h3,5-6,9-13H,4,7-8,14-15H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

NEEFWAQQVLZYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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